molecular formula C18H20N2O3S B5540986 4-(2-oxopyrrolidin-1-yl)-N-(2-phenylethyl)benzenesulfonamide

4-(2-oxopyrrolidin-1-yl)-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B5540986
M. Wt: 344.4 g/mol
InChI Key: IOFOCLVCTIQHLJ-UHFFFAOYSA-N
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Description

4-(2-oxopyrrolidin-1-yl)-N-(2-phenylethyl)benzenesulfonamide, also known as OPB-9195, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific research fields. This compound has been found to exhibit promising results in inhibiting the activity of certain enzymes, which makes it a potential candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Structural Characterization

  • Novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety were synthesized using 4-(N,N-Dimethylamino)pyridine (DMAP) as a highly efficient catalyst. This process highlights the use of sulfonamide derivatives in facilitating the synthesis of complex organic compounds with potential pharmaceutical applications (Khashi et al., 2014).

Anticancer Activity

  • A study on novel indenopyridine derivatives synthesized from benzenesulfonamide revealed that some compounds exhibited significant in vitro anticancer activity against breast cancer cell lines. This research demonstrates the potential of sulfonamide derivatives in developing new anticancer agents (Ghorab & Al-Said, 2012).

Antimicrobial and Molecular Docking Studies

  • The synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide and its characterization, computational study, antimicrobial activity, and molecular docking studies underscore the versatility of sulfonamide derivatives in drug development. This compound demonstrated antimicrobial activity and showed potential as a candidate for further drug development (Elangovan et al., 2021).

Enzyme Inhibition Studies

  • Research on the synthesis and carbonic anhydrase I and II inhibition studies of 1,3,5-trisubstituted-pyrazolines revealed that compounds bearing the benzenesulfonamide moiety could serve as lead compounds for the development of enzyme inhibitors. This highlights the potential pharmaceutical applications of sulfonamide derivatives in treating conditions associated with enzyme dysregulation (Gul et al., 2016).

Mechanism of Action

If the compound is biologically active, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve studying its effects on enzymes, cell membranes, or other biological targets .

Safety and Hazards

The safety and hazards of a compound involve studying its toxicity, flammability, and environmental impact. This information is typically found in the compound’s Material Safety Data Sheet .

Properties

IUPAC Name

4-(2-oxopyrrolidin-1-yl)-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18-7-4-14-20(18)16-8-10-17(11-9-16)24(22,23)19-13-12-15-5-2-1-3-6-15/h1-3,5-6,8-11,19H,4,7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFOCLVCTIQHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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